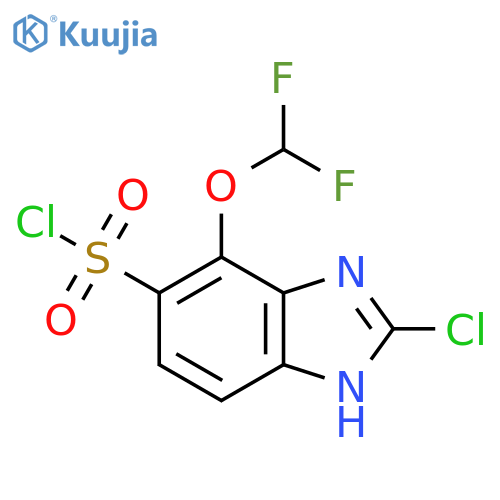

Cas no 1805871-37-7 (2-Chloro-4-difluoromethoxy-1H-benzimidazole-5-sulfonyl chloride)

2-Chloro-4-difluoromethoxy-1H-benzimidazole-5-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 2-Chloro-4-difluoromethoxy-1H-benzimidazole-5-sulfonyl chloride

-

- インチ: 1S/C8H4Cl2F2N2O3S/c9-7-13-3-1-2-4(18(10,15)16)6(5(3)14-7)17-8(11)12/h1-2,8H,(H,13,14)

- InChIKey: LBRFBVSOSQWVHM-UHFFFAOYSA-N

- SMILES: ClS(C1C=CC2=C(C=1OC(F)F)N=C(N2)Cl)(=O)=O

計算された属性

- 水素結合ドナー数: 1

- 氢键受体数量: 6

- 重原子数量: 18

- 回転可能化学結合数: 3

- 複雑さ: 406

- XLogP3: 3.4

- トポロジー分子極性表面積: 80.4

2-Chloro-4-difluoromethoxy-1H-benzimidazole-5-sulfonyl chloride Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A061006839-250mg |

2-Chloro-4-difluoromethoxy-1H-benzimidazole-5-sulfonyl chloride |

1805871-37-7 | 98% | 250mg |

$5,450.16 | 2022-04-01 | |

| Alichem | A061006839-1g |

2-Chloro-4-difluoromethoxy-1H-benzimidazole-5-sulfonyl chloride |

1805871-37-7 | 98% | 1g |

$13,505.16 | 2022-04-01 | |

| Alichem | A061006839-500mg |

2-Chloro-4-difluoromethoxy-1H-benzimidazole-5-sulfonyl chloride |

1805871-37-7 | 98% | 500mg |

$8,325.92 | 2022-04-01 |

2-Chloro-4-difluoromethoxy-1H-benzimidazole-5-sulfonyl chloride 関連文献

-

Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297

-

Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768

-

Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962

-

Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620

-

Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783

-

6. Caper tea

-

Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186

-

8. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272

-

Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356

2-Chloro-4-difluoromethoxy-1H-benzimidazole-5-sulfonyl chlorideに関する追加情報

Professional Introduction to 2-Chloro-4-difluoromethoxy-1H-benzimidazole-5-sulfonyl chloride (CAS No. 1805871-37-7)

2-Chloro-4-difluoromethoxy-1H-benzimidazole-5-sulfonyl chloride, identified by the chemical compound code CAS No. 1805871-37-7, is a specialized intermediate in the field of pharmaceutical and agrochemical synthesis. This compound belongs to the benzimidazole class, a heterocyclic aromatic structure known for its broad spectrum of biological activities. The presence of functional groups such as chloro, difluoromethoxy, and sulfonyl chloride makes it a versatile building block for further chemical modifications and applications.

The chloro substituent at the 2-position and the difluoromethoxy group at the 4-position contribute significantly to the reactivity and selectivity of this molecule. These features are particularly valuable in medicinal chemistry, where precise functionalization is crucial for developing novel drug candidates. The sulfonyl chloride moiety at the 5-position enhances its utility as a sulfonating agent, enabling the introduction of sulfonamide derivatives—key motifs in many pharmacologically active compounds.

In recent years, benzimidazole derivatives have garnered considerable attention due to their demonstrated efficacy in various therapeutic areas, including antiviral, anticancer, and anti-inflammatory applications. The structural flexibility of benzimidazoles allows for the design of molecules with tailored biological properties. For instance, modifications at the 2- and 4-positions can modulate binding affinity to target proteins, while the sulfonyl chloride group facilitates further derivatization into pharmacologically relevant entities.

Current research highlights the role of 2-Chloro-4-difluoromethoxy-1H-benzimidazole-5-sulfonyl chloride in the development of next-generation therapeutics. Studies have shown that derivatives of this compound exhibit promising activity against certain resistant strains of pathogens by interfering with critical biological pathways. The difluoromethoxy group, in particular, has been implicated in enhancing metabolic stability and bioavailability, making it an attractive feature for drug design.

The compound’s utility extends beyond pharmaceuticals into agrochemicals, where benzimidazole-based sulfonamides are widely used as herbicides and fungicides. The ability to introduce diverse side chains via sulfonylation allows for fine-tuning of agrochemical properties such as potency, environmental persistence, and crop selectivity. This adaptability underscores the importance of intermediates like 2-Chloro-4-difluoromethoxy-1H-benzimidazole-5-sulfonyl chloride in modern chemical synthesis.

From a synthetic chemistry perspective, this compound serves as a valuable precursor for constructing complex scaffolds through nucleophilic substitution reactions. The sulfonyl chloride functionality readily reacts with amines to form sulfonamides, while the chloro group can be displaced by Grignard reagents or organolithium species to introduce alkenyl or alkynyl groups. Such transformations are pivotal in generating novel molecular architectures with enhanced pharmacological profiles.

The growing demand for high-purity intermediates has driven advancements in synthetic methodologies for compounds like CAS No. 1805871-37-7. Modern processes emphasize efficiency, scalability, and sustainability, ensuring that pharmaceutical manufacturers can access these critical building blocks reliably. Innovations in catalytic systems and green chemistry principles have further optimized production routes, reducing waste and energy consumption without compromising yield or quality.

Future directions in research may explore the use of computational modeling to predict the biological activity of derivatives derived from 2-Chloro-4-difluoromethoxy-1H-benzimidazole-5-sulfonyl chloride. Machine learning algorithms can analyze structural features and correlate them with experimental data, accelerating the discovery process. This interdisciplinary approach aligns with broader trends in drug development, where computational tools are increasingly integrated into synthetic and medicinal chemistry workflows.

In conclusion, 2-Chloro-4-difluoromethoxy-1H-benzimidazole-5-sulfonyl chloride (CAS No. 1805871-37-7) represents a significant asset in modern chemical synthesis. Its unique structural features enable diverse applications across pharmaceuticals and agrochemicals, while ongoing research continues to uncover new possibilities for its utilization. As synthetic methodologies evolve and computational techniques advance, this compound will remain a cornerstone in the development of innovative therapeutics and crop protection agents.

1805871-37-7 (2-Chloro-4-difluoromethoxy-1H-benzimidazole-5-sulfonyl chloride) Related Products

- 2228408-49-7(3,3-difluoro-3-(1-methyl-1H-indazol-3-yl)propan-1-ol)

- 1090-13-7(5,12-Napthacenequinone)

- 130336-76-4(1,5-Benzothiazepine, 7-chloro-2,3-dihydro-4-(methylthio)-)

- 1565352-50-2(Bicyclo[2.2.1]heptane-2-methanol, 2-(aminomethyl)-α-methyl-)

- 1803738-36-4(2-Fluoro-4-methyl-3-(trifluoromethoxy)aniline)

- 1568178-54-0((1S)-2-azido-1-(4-methyl-3-nitrophenyl)ethan-1-ol)

- 20277-92-3(n,n-Diphenylguanidine)

- 120877-65-8(3-(2-isocyanatoethyl)pyridine)

- 53319-35-0(myo-Inositol)

- 756497-98-0(benzyl2-(4-methylphenyl)ethylamine)